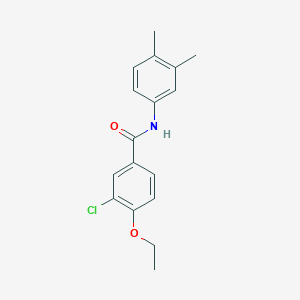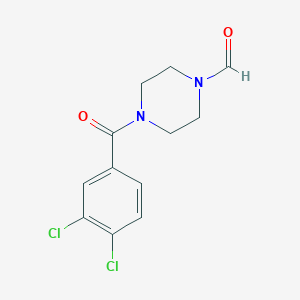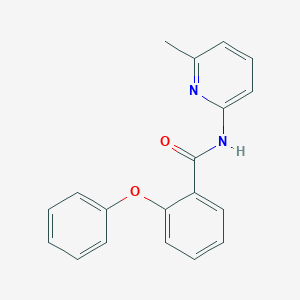
N-(2-methyl-4-quinolinyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-quinolinyl)-2-phenylacetamide, commonly known as MQPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
MQPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it exhibits potent biological activity, making it an ideal candidate for studying the mechanism of action and potential therapeutic applications. However, there are also some limitations to using MQPA in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. Additionally, it may not be suitable for use in certain experiments due to its chemical properties.
将来の方向性
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MQPA and its potential off-target effects. Another area of interest is the development of new synthesis methods for MQPA that are more efficient and cost-effective. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MQPA to determine its potential as a therapeutic agent.
合成法
MQPA can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most commonly used method for synthesizing MQPA is the Mannich reaction, which involves the condensation of 2-methyl-4-quinolinecarboxaldehyde, phenylacetonitrile, and formaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure MQPA.
科学的研究の応用
MQPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MQPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, MQPA has been shown to inhibit the activity of monoamine oxidase, an enzyme implicated in the development of Parkinson's disease.
特性
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-11-17(15-9-5-6-10-16(15)19-13)20-18(21)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXPKJQHBHFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-4-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)

![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)
![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

![N-allyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5765407.png)